![molecular formula C12H19N3OS B5571003 3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

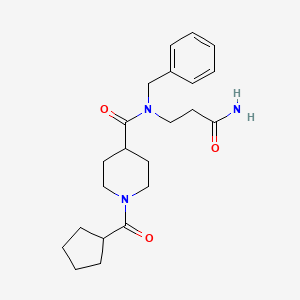

3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine is a compound that has been explored in various studies for its potential applications in medicinal chemistry. It falls under a class of compounds known for their varied biological activities.

Synthesis Analysis

- Shibuya et al. (2018) discussed a compound with a similar structure, highlighting the importance of molecular design for solubility and absorption enhancement, which can be relevant for the synthesis of 3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine (Shibuya et al., 2018).

Molecular Structure Analysis

- Yıldırım et al. (2006) analyzed the crystal structure of a related compound, providing insights into the planarity and conformational aspects, which could be analogous to 3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine (Yıldırım et al., 2006).

Chemical Reactions and Properties

- The compound's chemical reactions and properties can be inferred from studies on related compounds, such as those by Shevchuk et al. (2012), who developed methods for the arylation of azoles, a process potentially applicable to this compound (Shevchuk et al., 2012).

Applications De Recherche Scientifique

Histamine H3 Receptor Agonism

Research by Ishikawa et al. (2010) focused on the design and synthesis of piperidine derivatives, including compounds structurally related to 3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine, as human histamine H3 receptor agonists. These compounds showed moderate to high affinity for the receptor, with their activity greatly influenced by substituents on the aromatic ring. This highlights the potential application of such compounds in modulating histamine H3 receptor activity, which could have implications in various neurological and inflammatory processes (Ishikawa et al., 2010).

Wake-Promoting Actions

Barbier et al. (2004) investigated JNJ-5207852, a compound structurally similar to 3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine, and its role as a novel, non-imidazole histamine H3 receptor antagonist. The study demonstrated that JNJ-5207852 increases wakefulness and decreases REM sleep in animal models, without affecting motor activity, suggesting potential applications in sleep disorders or conditions involving altered wakefulness (Barbier et al., 2004).

ACAT-1 Inhibition

Shibuya et al. (2018) identified a compound, K-604, with a core structure related to 3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine, as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. The study underlines the potential of such compounds in treating diseases involving ACAT-1 overexpression, which could be relevant in cardiovascular diseases and cholesterol management (Shibuya et al., 2018).

Potential in Solid-State Dye-Sensitized Solar Cells

Wang et al. (2013) explored the use of lamellar solid iodide salts of imidazolium or piperidinium, related to 3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine, in solid-state dye-sensitized solar cells (DSSCs). These compounds, owing to their high conductivity, showed promise as single-component solid electrolytes in efficient DSSCs, highlighting an application outside of biomedical science (Wang et al., 2013).

Propriétés

IUPAC Name |

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-3-methylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3OS/c1-17-8-4-11(16)15-7-2-3-10(9-15)12-13-5-6-14-12/h5-6,10H,2-4,7-9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFYFOOIPQMYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)N1CCCC(C1)C2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)

![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)